Methyl 3-(2-oxopyrrolidin-1-yl)benzoate
Overview
Description
“Methyl 3-(2-oxopyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C12H13NO31. It is also known by other names such as “benzoic acid, 3- (2-oxo-1-pyrrolidinyl)-, methyl ester” and has a molecular weight of 219.24 g/mol1.
Synthesis Analysis
The synthesis of “Methyl 3-(2-oxopyrrolidin-1-yl)benzoate” is not explicitly mentioned in the search results. However, a related compound “3-(2-OXO-PYRROLIDIN-1-YL)-BENZOIC ACID” is synthesized from “METHYL 3-AMINOBENZOATE” according to one source2.Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-oxopyrrolidin-1-yl)benzoate” can be represented by the canonical SMILES string "COC(=O)C1=CC(=CC=C1)N2CCCC2=O"1. This indicates that the compound contains a methyl ester group (COC=O), a benzene ring (C1=CC=CC=C1), and a 2-oxopyrrolidine group (N2CCCC2=O).
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 3-(2-oxopyrrolidin-1-yl)benzoate” are not detailed in the search results. More research may be needed to fully understand the chemical reactions this compound can undergo.Physical And Chemical Properties Analysis
“Methyl 3-(2-oxopyrrolidin-1-yl)benzoate” has a molecular weight of 219.24 g/mol, an XLogP3-AA value of 1.2, and a topological polar surface area of 46.6 Ų1. It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds1. Its exact mass and monoisotopic mass are both 219.08954328 g/mol1.Scientific Research Applications
Synthesis and Characterization
- Efficient Synthesis of Inhibitors Against Corrosion of Mild Steel in Acidic Media : Methyl 3-(2-oxopyrrolidin-1-yl)benzoate is involved in the synthesis of compounds with corrosion inhibition properties. These compounds protect mild steel in acidic environments by adsorption on the steel surface (Arrousse et al., 2021).
- Crystal Structure and DFT Study : This compound is studied for its crystal structure and physicochemical properties. DFT (Density Functional Theory) analysis confirms its molecular structure and reveals insights into its molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Synthesis of Related Compounds
- Synthesis of 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid : This compound is synthesized as an intermediate in the preparation of other compounds, showcasing its role in diverse synthetic pathways (Barker et al., 2003).
- Catalytic Reduction Studies : Studies involving methyl benzoate and benzoic acid reduction on yttrium oxide catalysts highlight its role in the reduction to benzaldehyde, indicating its potential application in catalytic processes (King & Strojny, 1982).
Photophysical Properties
- Study of Photophysical Properties of Derivatives : Derivatives of methyl salicylate, closely related to methyl 3-(2-oxopyrrolidin-1-yl)benzoate, have been synthesized and studied for their photophysical properties, indicating the potential for optical applications (Yoon et al., 2019).
Antiviral Activity
- In Vitro/Vivo Studies of Antiviral Activity : The compound shows potential antiviral activity against influenza A virus, demonstrating its significance in pharmacological research andpotential drug development (Yu et al., 2016).
Safety And Hazards
Specific safety and hazard information for “Methyl 3-(2-oxopyrrolidin-1-yl)benzoate” is not available in the search results. However, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas4.
Future Directions
The future directions for “Methyl 3-(2-oxopyrrolidin-1-yl)benzoate” are not explicitly mentioned in the search results. However, given its potential biological activity, it could be a subject of further research in the field of medicinal chemistry.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
methyl 3-(2-oxopyrrolidin-1-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-5-10(8-9)13-7-3-6-11(13)14/h2,4-5,8H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVFAEPZESYNNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349890 | |
Record name | methyl 3-(2-oxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24810119 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-(2-oxopyrrolidin-1-yl)benzoate | |
CAS RN |
5279-41-4 | |
Record name | methyl 3-(2-oxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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